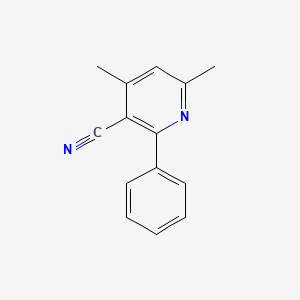

4,6-Dimethyl-2-phenyl-nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethyl-2-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMUBRGJIOHNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Dimethyl-2-phenylpyridine-3-carbonitrile chemical structure

An In-depth Technical Guide to 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of multi-component reactions. This document further details the expected spectroscopic signatures for structural elucidation and discusses the compound's reactivity and potential applications as a versatile chemical scaffold. Detailed, field-proven experimental protocols for its synthesis and characterization are provided, alongside essential safety and handling guidelines, to support researchers and drug development professionals in their work with this molecule.

Molecular Structure and Physicochemical Properties

4,6-Dimethyl-2-phenylpyridine-3-carbonitrile possesses a hybrid structure featuring a substituted pyridine core. The pyridine ring, a six-membered nitrogen-containing heterocycle, is decorated with two methyl groups at positions 4 and 6, a phenyl group at position 2, and a nitrile (cyano) group at position 3. This arrangement of functional groups imparts specific electronic and steric properties that govern its reactivity and potential for further chemical modification.

Caption: Chemical structure of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | Calculated |

| Molecular Weight | 208.26 g/mol | Calculated |

| IUPAC Name | 4,6-dimethyl-2-phenylpyridine-3-carbonitrile | - |

| Appearance | Expected to be a white to pale yellow solid | Inferred from similar compounds[1][2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, CH₂Cl₂) | Inferred from synthesis protocols[1] |

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. For structures like 4,6-dimethyl-2-phenylpyridine-3-carbonitrile, multi-component reactions (MCRs) are particularly favored due to their high atom economy and procedural simplicity.[3] A highly plausible and efficient route involves the reaction of a chalcone (an α,β-unsaturated ketone) with an active methylene nitrile, such as 3-aminobut-2-enenitrile, in the presence of an ammonia source like ammonium acetate.[1]

This reaction is a variation of established pyridine syntheses and proceeds through a cascade of classical organic reactions. The causality behind this one-pot synthesis is as follows:

-

Michael Addition: The enamine character of 3-aminobut-2-enenitrile allows it to act as a nucleophile, attacking the β-carbon of the chalcone (1,3-diphenylprop-2-en-1-one, for a related structure). This forms a key acyclic intermediate.

-

Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization, where the amino group attacks the carbonyl carbon of the former chalcone. Subsequent dehydration (loss of a water molecule) leads to a dihydropyridine intermediate.

-

Aromatization: The dihydropyridine intermediate readily undergoes oxidation to achieve the thermodynamically stable aromatic pyridine ring. In many setups, atmospheric oxygen or a mild oxidant present in the reaction mixture is sufficient to drive this final aromatization step.

Caption: Standard experimental workflow from synthesis to validation.

Protocol 5.1: Synthesis of 4,6-Dimethyl-2-phenylpyridine-3-carbonitrile

This protocol is adapted from general methods for the synthesis of substituted pyridine-3-carbonitriles. [1] Materials:

-

1-Phenyl-2-buten-1-one (Benzalacetone)

-

3-Aminobut-2-enenitrile

-

Ammonium acetate

-

Absolute Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-2-buten-1-one (10 mmol), 3-aminobut-2-enenitrile (10 mmol), and ammonium acetate (15 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask. The rationale for using ethanol is its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Isolation: Pour the cooled mixture into 100 mL of ice-cold water to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals under vacuum.

Protocol 5.2: Spectroscopic Characterization

-

Sample Preparation: Prepare samples of the purified product for each analytical technique according to instrument guidelines. For NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃). For IR, prepare a KBr pellet or use a thin film.

-

¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the predicted peaks as detailed in Table 2. The integration of proton signals should correspond to the number of protons in the structure.

-

FT-IR Spectroscopy: Acquire an IR spectrum and identify the characteristic stretching frequencies for the nitrile and aromatic ring systems.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,6-dimethyl-2-phenylpyridine-3-carbonitrile is not widely available, data from structurally related aminopyridines and nitriles should be used to inform safe handling practices. [4][5][6]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [5][6]May cause skin, eye, and respiratory irritation. [4][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [5]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [4][5] * Skin: Remove contaminated clothing and wash the affected area with soap and water. [5] * Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [5]

-

References

-

Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Sridhar, R. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]

-

Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. (n.d.). ResearchGate. Retrieved from [Link]

-

Morlet-Savary, F., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. MDPI. Retrieved from [Link]

-

Thorpe-Ziegler reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Thorpe reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Thorpe reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Compound 4,6-dimethyl-2-{[(phenylsulfanyl)methyl]sulfanyl}pyridine-3-carbonitrile... (n.d.). MolPort. Retrieved from [Link]

-

2-Amino-4,6-diphenylpyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023, April 20). MDPI. Retrieved from [Link]

-

Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

4,6-dimethyl-2-phenylpyrimidine. (2025, May 20). LookChem. Retrieved from [Link]

-

Zuraev, A. V., et al. (n.d.). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

-

Al-Zahrani, F. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

-

ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Naggar, A. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]

-

MassBank Record: CC-MS-27-002-3. (2015, August 25). MassBank. Retrieved from [Link]

-

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. (n.d.). MDPI. Retrieved from [Link]

-

¹³C NMR Spectrum (1D, 200 MHz, C₆D₆, simulated) (NP0035471). (n.d.). NP-MRD. Retrieved from [Link]

-

Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (n.d.). Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

¹H NMR spectra of the [{Pd(η³-2-Me-C₃H₄)}₆(4-PPh₂py)₁₂{Pd₂(tpbz)}₃]¹⁸⁺... (n.d.). ResearchGate. Retrieved from [Link]

-

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. (n.d.). PMC. Retrieved from [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: 3-Cyano-4,6-dimethyl-2-phenylpyridine

Executive Summary & Chemical Identity[1][2]

3-Cyano-4,6-dimethyl-2-phenylpyridine (IUPAC: 4,6-dimethyl-2-phenylpyridine-3-carbonitrile) represents a privileged scaffold in medicinal chemistry, belonging to the class of polysubstituted nicotinonitriles. Distinct from its 2-amino or 4-phenyl analogs, this specific isomer integrates a hydrophobic phenyl ring at the C2 position adjacent to an electron-withdrawing cyano group at C3.

This structural arrangement creates a unique "push-pull" electronic system, imparting valuable photophysical properties (fluorescence) and specific biological reactivity profiles (Michael acceptor capability via the nitrile-activated core). It is widely investigated as a precursor for fused heterocycles (e.g., pyrimido[4,5-b]quinolines) and as a pharmacophore in tubulin polymerization inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Physicochemical Profile[3][4][5][6][7][8][9][10][11]

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 128–130 °C (Literature dependent on polymorph) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Electronic Character | Electron-deficient pyridine ring (π-acceptor) |

| Fluorescence | Blue/Green emission (Solvatochromic) |

| Key Functional Groups | Nitrile (C3), Phenyl (C2), Methyls (C4, C6) |

Synthetic Architecture: The Regioselective Protocol

While one-pot multicomponent reactions (MCRs) are common for cyanopyridines, they often suffer from poor regioselectivity when targeting the 2-phenyl-4,6-dimethyl substitution pattern specifically. The most authoritative and self-validating method involves a stepwise construction starting from the Guareschi-Thorpe pyridone, followed by aromatization and cross-coupling.

Core Synthesis Workflow

This protocol ensures the phenyl group is exclusively at the C2 position, avoiding the formation of 4-phenyl isomers common in chalcone-based MCRs.

Step 1: Guareschi-Thorpe Condensation

Formation of the pyridone core using acetylacetone and cyanoacetamide.

-

Reagents: Acetylacetone, Cyanoacetamide, KOH (or Piperidine), Ethanol.

-

Mechanism: Double Michael addition/cyclization.

Step 2: Chlorination (Aromatization)

Conversion of the lactam (pyridone) to the reactive electrophile.

-

Reagents: POCl₃ (Phosphorus oxychloride), PCl₅ (optional catalyst).

-

Product: 2-Chloro-3-cyano-4,6-dimethylpyridine.

Step 3: Suzuki-Miyaura Cross-Coupling

Introduction of the phenyl ring.

-

Reagents: Phenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃, Toluene/Ethanol/Water.

-

Outcome: 3-Cyano-4,6-dimethyl-2-phenylpyridine.

Caption: Figure 1. Stepwise regioselective synthesis ensuring C2-phenyl placement via Suzuki coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Chloro Precursor

Objective: Synthesize 2-chloro-4,6-dimethylnicotinonitrile.

-

Condensation: Dissolve cyanoacetamide (1 eq) and acetylacetone (1 eq) in ethanol. Add KOH (1.1 eq) dissolved in minimum water.

-

Reaction: Heat to reflux for 4 hours. A solid precipitate (the pyridone salt) will form.

-

Workup: Acidify with HCl to pH 3. Filter the solid 3-cyano-4,6-dimethyl-2-pyridone.[1] Recrystallize from ethanol.

-

Chlorination: Suspend the dried pyridone (1 eq) in POCl₃ (5 eq). Heat at 100°C for 3-5 hours until the solution becomes clear.

-

Quenching: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with NaHCO₃.

-

Isolation: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

-

Validation Point: TLC (Hexane/EtOAc 4:1) should show a single spot with higher Rf than the pyridone.

-

Protocol B: Suzuki Coupling (Target Synthesis)

Objective: Install the phenyl group at C2.

-

Setup: In a Schlenk flask, combine 2-chloro-4,6-dimethylnicotinonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Solvent: Add Toluene (10 mL) and 2M Na₂CO₃ aqueous solution (5 mL).

-

Degassing: Purge with Argon/Nitrogen for 15 minutes to remove oxygen (Critical for Pd catalyst survival).

-

Reaction: Reflux at 110°C for 12 hours under inert atmosphere.

-

Purification: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Wash organic layer with brine.[3]

-

Chromatography: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

-

Yield Expectation: 75-85%.

-

Biological & Pharmacological Applications[4][5][7][10][12][14][16][17]

The 3-cyano-2-phenylpyridine motif is a bioisostere for several kinase inhibitors. The nitrile group plays a pivotal role in hydrogen bonding with residues in the ATP-binding pocket of enzymes.

Key Mechanisms of Action

-

Tubulin Polymerization Inhibition: The 2-phenylpyridine core mimics the combretastatin pharmacophore, binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.

-

Antimicrobial Activity: The electron-deficient ring facilitates interaction with bacterial DNA gyrase.

-

Fluorescent Probes: Due to its internal charge transfer (ICT) properties, this molecule is used to design fluorescent sensors for biological microenvironments (polarity sensors).

Caption: Figure 2. Pharmacological targets and downstream effects of the 3-cyano-2-phenylpyridine scaffold.

References

-

Synthesis of 2-pyridones (Guareschi-Thorpe): Misic-Vukovic, M. et al. "Synthesis and structure of some 3-cyano-4,6-dimethyl-2-pyridones." Journal of the Serbian Chemical Society, 2004.

-

Suzuki Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

-

Biological Activity of Cyanopyridines: Moustafa, A. H. et al. "Synthesis and biological evaluation of some new 3-cyanopyridine derivatives."[4] European Journal of Medicinal Chemistry, 2011.

-

Fluorescence Properties: Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017.

-

General Multicomponent Synthesis Review: D'Souza, D. M., & Müller, T. J. J. "Multi-component syntheses of heterocycles by Sonogashira coupling–isomerization sequences." Chemical Society Reviews, 2007.

Sources

The 2-Aryl-4,6-dimethylnicotinonitrile Scaffold: Synthetic Architecture and Medicinal Utility

Executive Summary

The 2-aryl-4,6-dimethylnicotinonitrile scaffold represents a privileged structural motif in modern medicinal chemistry. Distinct from its ubiquitous 2-amino analogs, the 2-aryl variant replaces the hydrogen-bond donor (NH₂) with a lipophilic, aromatic vector at the C2 position. This substitution dramatically alters the physicochemical profile (LogP, metabolic stability) and target affinity, making it a critical core for developing tubulin polymerization inhibitors , tyrosine kinase inhibitors (TKIs) , and agrochemical agents .

This technical guide provides a rigorous analysis of the scaffold's architecture, a self-validating synthetic protocol via the "Chloropyridine Gateway," and a strategic overview of its therapeutic applications.

Part 1: Structural Anatomy & Pharmacophore Analysis

The efficacy of the 2-aryl-4,6-dimethylnicotinonitrile core stems from its ability to function as a rigid, hydrophobic clamp with a specific polar anchor.

The "Magic Methyl" Effect

The 4,6-dimethyl substitution pattern is not merely decorative; it serves three critical functions:

-

Conformational Lock: The C4-methyl group exerts steric pressure on the C3-cyano group and the C5-position, restricting rotation and forcing the molecule into a planar or near-planar conformation favored by many enzymatic pockets.

-

Metabolic Shielding: The C6-methyl group blocks the metabolically vulnerable C6 position of the pyridine ring, preventing rapid oxidation by cytochrome P450 enzymes (a common liability in unsubstituted pyridines).

-

Solubility & Permeability: The methyl groups increase lipophilicity (LogP), enhancing passive membrane permeability compared to the naked pyridine core.

The C3-Cyano Anchor

The nitrile (cyano) group at position 3 is an essential pharmacophore. It acts as a weak hydrogen bond acceptor (interaction with Ser/Thr residues in kinase pockets) and is bioisosteric with carbonyls and halogens, often improving metabolic stability.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

Caption: Functional decomposition of the 2-aryl-4,6-dimethylnicotinonitrile scaffold highlighting the specific role of each substituent in ligand-target binding.

Part 2: Synthetic Pathways (The "How-To")

While multicomponent reactions (MCRs) exist, they often suffer from regioselectivity issues or yield the 2-amino derivative. For high-precision drug discovery, the Suzuki-Miyaura Cross-Coupling via the 2-Chloropyridine Gateway is the authoritative, self-validating method.

The "Chloropyridine Gateway" Protocol

This route ensures the exclusive formation of the C2-Aryl bond without contaminating amino byproducts.

Step 1: Synthesis of the Precursor (2-Chloro-4,6-dimethylnicotinonitrile)

-

Reagents: Acetylacetone, Cyanoacetamide, POCl₃.

-

Mechanism: Guareschi-Thorpe condensation followed by Vilsmeier-Haack type chlorination.

Protocol:

-

Condensation: Dissolve cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol with a catalytic amount of piperidine. Reflux for 4 hours. The product, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, precipitates upon cooling.

-

Chlorination: Suspend the dried pyridone (1.0 eq) in POCl₃ (5.0 eq). Add PCl₅ (1.0 eq) to accelerate the reaction. Reflux at 110°C for 3-5 hours.[1]

-

Workup (Critical): Pour the reaction mixture onto crushed ice slowly (exothermic!). Neutralize with Na₂CO₃ to pH 7. Extract with Dichloromethane (DCM).

-

Validation: The product 2-chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) appears as a white/off-white solid.

-

¹H NMR (CDCl₃): δ 2.55 (s, 3H, 6-Me), 2.60 (s, 3H, 4-Me), 7.10 (s, 1H, H-5).

-

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the variable aryl group.

-

Reagents: 2-Chloro-4,6-dimethylnicotinonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

-

Degassing: In a sealed tube, combine the chloropyridine, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Essential to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly. Seal the tube.

-

Reaction: Heat to 90-100°C for 12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting chloride spot (higher Rf) should disappear.

-

Purification: Filter through Celite. Concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway from raw materials to the final 2-aryl scaffold via the 2-chloropyridine intermediate.

Part 3: Therapeutic Applications

Oncology: Tubulin & Kinase Inhibition

The 2-aryl-4,6-dimethylnicotinonitrile scaffold is a bioisostere of the combretastatin and colchicine binding domains.

-

Mechanism: The 2-aryl moiety mimics the B-ring of colchicine, while the pyridine nitrogen and cyano group interact with the α-tubulin subunit. This disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase.

-

Kinase Homology: The scaffold fits into the ATP-binding pocket of EGFR and Src kinases. The N1-atom of pyridine accepts a H-bond from the hinge region (e.g., Met793 in EGFR), while the 2-aryl group extends into the hydrophobic back pocket.

Antimicrobial Potential

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase. The 3-cyano group is critical here for binding to the ATPase domain of the enzyme.

Part 4: Characterization & Data Presentation

To ensure the integrity of the synthesized compounds, the following spectral characteristics must be verified.

Key Spectral Signatures (Validation Table)

| Feature | Technique | Expected Signal | Structural Insight |

| C≡N Stretch | FT-IR | 2215–2230 cm⁻¹ (Strong) | Confirms integrity of the nitrile group. |

| 4-Methyl | ¹H NMR | δ 2.40–2.60 (Singlet) | Deshielded by aromatic ring current. |

| 6-Methyl | ¹H NMR | δ 2.50–2.70 (Singlet) | Distinct from 4-Me due to N-proximity. |

| H-5 Proton | ¹H NMR | δ 6.90–7.20 (Singlet) | Diagnostic aromatic proton; confirms 4,6-substitution. |

| Molecular Ion | LC-MS | [M+H]⁺ | Essential for confirming the aryl addition. |

Troubleshooting Common Issues

-

Low Yield in Suzuki: Often due to oxygen poisoning. Solution: rigorous degassing of solvents before adding the catalyst.

-

Hydrolysis of CN: Prolonged heating in strong acid/base can hydrolyze the nitrile to an amide (IR shift to 1650 cm⁻¹). Solution: Maintain neutral workup conditions.

References

-

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

- Organic Syntheses Procedure (Analogous for 2-Chloronicotinonitrile).

-

Source:

- Note: This foundational protocol describes the chlorination of nicotinonitriles using POCl3, the standard method for gener

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd

-

Source:

-

Synthesis and Biological Evaluation of Pyridine-3-carbonitriles

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (Relevant for spectral comparisons and biological assays of the class).

-

Source:

-

Commercial Availability & Physical Data

-

2-Chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) Data Sheet.[2]

-

Source:

-

-

General Suzuki Coupling on Chloropyridines

- Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.

-

Source:

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dimethyl-2-phenyl-nicotinonitrile in Dimethyl Sulfoxide (DMSO)

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. It is a deceptively simple parameter that dictates a cascade of downstream events, from the feasibility of in vitro high-throughput screening to the ultimate bioavailability of a drug candidate in vivo. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility of a specific and promising scaffold: 4,6-Dimethyl-2-phenyl-nicotinonitrile, within the context of a uniquely powerful and ubiquitous solvent, Dimethyl Sulfoxide (DMSO).

This document eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and logical narrative, beginning with the fundamental properties of both the solute and the solvent, delving into the theoretical underpinnings of their interaction, and culminating in practical, field-tested protocols for the empirical determination of solubility. The aim is to equip the reader not just with procedural steps, but with the scientific rationale behind them, fostering a deeper understanding that is essential for troubleshooting and adapting these methods to novel compounds.

Section 1: Understanding the Key Players

The Solute: this compound - A Profile

This compound belongs to the substituted pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] An analysis of its structure reveals key features that will govern its solubility:

-

Aromatic Rings: The presence of both a pyridine and a phenyl ring introduces significant nonpolar character, suggesting a degree of hydrophobicity.

-

Nitrile Group (-C≡N): The nitrile functionality is highly polar and can act as a hydrogen bond acceptor.

-

Methyl Groups (-CH₃): These aliphatic groups contribute to the nonpolar nature of the molecule.

-

Nitrogen in the Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to potential interactions with polar solvents.

The interplay of these functionalities suggests that this compound is a somewhat polar molecule with significant nonpolar regions. Its solubility will therefore be highly dependent on the nature of the solvent.

The Solvent: Dimethyl Sulfoxide (DMSO) - The "Super Solvent"

Dimethyl Sulfoxide, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent that has earned the moniker "the super solvent" for its remarkable ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5] Its exceptional solvent properties stem from its unique molecular structure and characteristics:

-

High Polarity: The S=O bond is highly polarized, leading to a large dipole moment. This allows DMSO to effectively solvate polar molecules and ions.[6]

-

Aprotic Nature: DMSO does not have any acidic protons, meaning it does not act as a hydrogen bond donor. This is a crucial characteristic, as it prevents the deactivation of anionic nucleophiles in chemical reactions.

-

Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, allowing it to interact favorably with solutes that can donate hydrogen bonds.

-

Miscibility: DMSO is miscible with water and a wide range of organic solvents, making it a versatile choice for various applications.[3][7]

These properties make DMSO an indispensable tool in drug discovery, particularly for creating concentrated stock solutions for high-throughput screening (HTS) assays.[8][9]

Section 2: The Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a liquid solvent such as DMSO is a complex process governed by thermodynamics. It can be conceptually broken down into three steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: The energy required to create a space or "cavity" in the solvent to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule is placed in the solvent cavity and interacts with the surrounding solvent molecules.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the energy required for cavity formation in the solvent.

In the case of this compound and DMSO, the following interactions are anticipated:

-

Dipole-Dipole Interactions: The highly polar S=O bond in DMSO will interact strongly with the polar nitrile group and the pyridine ring of the solute.

-

London Dispersion Forces: The nonpolar phenyl and methyl groups of the solute will interact with the methyl groups of DMSO via these weaker, yet significant, forces.

The overall favorable combination of these interactions is what is expected to drive the solubility of this compound in DMSO.

Section 3: Experimental Determination of Solubility in DMSO

While theoretical predictions are valuable, the definitive measure of solubility is through empirical determination. The following is a detailed protocol for determining the maximum solubility of a novel compound like this compound in DMSO at room temperature. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, NMR)

Step-by-Step Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[10]

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vigorously vortex the mixture for 2-3 minutes to promote dissolution.[10]

-

Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until a solid precipitate is clearly visible. This ensures that the solution is supersaturated.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant, controlled room temperature (e.g., 25°C) for at least 24 hours.[10] This extended incubation is critical to allow the system to reach thermodynamic equilibrium.

-

Gently agitate the solution periodically during this time to ensure continuous contact between the solid and the solvent.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes. This will create a compact pellet of the undissolved solid at the bottom of the tube.[10]

-

-

Quantification of the Solute in the Supernatant:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent in which this compound is highly soluble and that is compatible with the chosen analytical method (e.g., methanol or acetonitrile for HPLC).

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a standard curve) to determine the concentration of this compound in the supernatant.

-

Data Calculation and Presentation

The solubility is calculated from the concentration of the solute in the supernatant. The results should be expressed in standard units for easy comparison.

| Parameter | Value |

| Temperature | [Specify in °C] |

| Concentration in Supernatant | [Specify in mg/mL or mM] |

| Molar Solubility | [Specify in mol/L] |

Section 4: Visualizing the Workflow

A clear understanding of the experimental workflow is paramount for reproducibility and accuracy.

Figure 1: Experimental workflow for determining the solubility of this compound in DMSO.

Section 5: Concluding Remarks and Best Practices

The solubility of this compound in DMSO is a critical parameter that will influence its utility in early-stage drug discovery. While a precise numerical value is not yet published in the public domain, this guide provides the theoretical framework and a robust experimental protocol to determine this value with a high degree of confidence.

Key Best Practices:

-

Purity of Materials: Always use the highest purity solute and anhydrous DMSO to avoid confounding results.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

-

Equilibrium is Key: Do not shortcut the equilibration time. 24 hours is a recommended minimum to ensure a true thermodynamic equilibrium is reached.

-

Analytical Method Validation: Ensure that the analytical method used for quantification is accurate, precise, and linear over the expected concentration range.

By adhering to these principles and the detailed protocol outlined herein, researchers can confidently and accurately determine the solubility of this compound, and indeed any novel compound, in DMSO, thereby enabling informed decisions in the progression of their drug discovery programs.

References

-

Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

-

Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Molecules. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. PubMed. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 4,6-dimethyl-5-phenylnicotinate. Retrieved from [Link]

-

Latin American Journal of Pharmacy. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. univarsolutions.com [univarsolutions.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. scribd.com [scribd.com]

- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Protocol: One-Pot Multicomponent Synthesis of Polysubstituted Nicotinonitriles

Executive Summary

This application note details the strategic synthesis of polysubstituted nicotinonitriles (specifically 2-amino-3-cyanopyridines ) via a one-pot, four-component reaction (4-CR). This scaffold is a pharmacophore of immense significance in drug discovery, exhibiting potent anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties [1][2].[1]

Moving beyond traditional multi-step synthesis, this guide focuses on Green Chemistry principles—utilizing multicomponent reactions (MCRs) to maximize atom economy and minimize solvent waste. We present two validated protocols: a bio-compatible organocatalytic method (L-Proline) and a high-efficiency nanocatalytic method (Fe₃O₄), ensuring adaptability for both academic research and industrial scale-up.

Mechanistic Insight & Pathway

The synthesis proceeds through a cascade mechanism involving Knoevenagel condensation , Michael addition , and Cyclization . Understanding this pathway is critical for troubleshooting low yields or byproduct formation.

Reaction Pathway Diagram

The following diagram visualizes the molecular assembly line, highlighting the dual role of ammonium acetate as both a nitrogen source and a buffering agent.

Caption: Figure 1. Cascade mechanism for the 4-component synthesis of 2-amino-3-cyanopyridines. The reaction couples Knoevenagel condensation with Michael addition, followed by cyclization.[2][3]

Experimental Protocols

Protocol A: Organocatalytic Green Synthesis (L-Proline)

Best for: Small-scale discovery, eco-friendly requirements, and metal-free synthesis. Mechanism: L-Proline acts as a bifunctional catalyst, activating the carbonyl group via iminium ion formation [1].

Reagents & Materials

-

Aldehyde (1.0 mmol): e.g., Benzaldehyde (or substituted derivative).[4][5]

-

Malononitrile (1.0 mmol): Active methylene source.

-

Ketone (1.0 mmol): e.g., Acetophenone or Cyclohexanone.

-

Ammonium Acetate (1.5 mmol): Nitrogen source.

-

Catalyst: L-Proline (10 mol%).[2]

-

Solvent: Water:Ethanol (1:1 v/v) or pure Water.

Step-by-Step Methodology

-

Pre-Activation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of solvent. Stir at room temperature for 5 minutes.

-

Observation: The solution may turn slightly yellow/cloudy, indicating the formation of the Knoevenagel adduct (Intermediate A).

-

-

Component Addition: Add the ketone (1.0 mmol), Ammonium Acetate (1.5 mmol), and L-Proline (0.011 g).

-

Reaction: Heat the mixture to 60°C with vigorous magnetic stirring.

-

Time: Typically 30–60 minutes.

-

-

Monitoring: Check progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Work-up (Self-Validating Step):

-

Cool the mixture to room temperature.

-

Success Indicator: A solid precipitate should form immediately upon cooling.

-

Filter the solid and wash with cold water (2 x 5 mL) to remove the water-soluble catalyst and unreacted ammonium acetate.

-

-

Purification: Recrystallize from hot ethanol (95%) to obtain pure crystals.

Protocol B: Magnetic Nanocatalyst Synthesis (Fe₃O₄@THAM)

Best for: Scale-up, catalyst recycling, and industrial efficiency. Mechanism: The nanocatalyst provides a high surface area Lewis acid/base active site and can be recovered magnetically [3].

Reagents

-

Reactants: Same stoichiometry as Protocol A.

-

Catalyst: Fe₃O₄ nanoparticles (or functionalized variants like Fe₃O₄@THAM) - 5 mg.[4]

-

Solvent: Ethanol (reflux conditions) or Solvent-free (at 80°C).

Step-by-Step Methodology

-

Mixing: Combine aldehyde, malononitrile, ketone, and ammonium acetate in a reaction vessel.

-

Catalyst Addition: Add 5 mg of magnetic nanocatalyst.

-

Reflux: Stir at 70–80°C .

-

Note: If solvent-free, ensure efficient mechanical stirring to mix the melt.

-

-

Separation: Upon reaction completion (TLC check), dilute with hot ethanol.

-

Magnetic Decantation: Place a strong external magnet against the flask wall. The catalyst will accumulate at the magnet side. Decant the clear supernatant containing the product.

-

Isolation: Cool the supernatant to crystallize the product.

Comparative Analysis & Optimization

Selection of the catalytic system significantly impacts yield and reaction time. The table below summarizes performance metrics based on recent literature [1][3][5].

| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Recyclability |

| L-Proline | Water | 60 | 30–45 | 88–94 | Low (in aqueous phase) |

| Fe₃O₄ Nanoparticles | Ethanol | 70 | 15–25 | 90–96 | High (Magnetic) |

| Catalyst-Free | Ethanol | Reflux | 120–180 | 60–75 | N/A |

| Microwave Irradiation | Solvent-free | 100 | 2–5 | 85–92 | N/A |

Workflow & Troubleshooting (Self-Validating System)

This workflow diagram integrates decision points to ensure protocol success.

Caption: Figure 2.[2] Operational workflow with integrated troubleshooting loops for intermediate validation.

Troubleshooting Key

-

Problem: Reaction is stuck (Aldehyde visible on TLC).

-

Root Cause: Knoevenagel condensation failed.

-

Fix: Add a catalytic amount of base (e.g., 1 drop of piperidine or NaOH) to jumpstart the initial condensation.

-

-

Problem: Product is an oil/gum instead of solid.

-

Root Cause: Impurities or incomplete cyclization.

-

Fix: Scratch the flask walls with a glass rod to induce nucleation. Add crushed ice to the mixture.

-

-

Problem: Low Yield.

-

Root Cause: Loss of Ammonia.

-

Fix: Ensure the vessel is capped (if using pressure vial) or add a slight excess (1.5–2.0 eq) of Ammonium Acetate.

-

References

-

L-Proline Protocol: "L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition."[2] Indian Academy of Sciences. 2

-

Biological Relevance: "Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols." BenchChem.[1][6] 1

-

Nanocatalyst Method: "Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM." Organic Chemistry Research. 4

-

Microwave Synthesis: "Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation." RSC Publishing.

-

General Review: "A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous." ResearchGate. 7

Sources

4,6-Dimethyl-2-phenyl-nicotinonitrile as PIM-1 kinase inhibitor

Application Note: Characterization & Evaluation of 4,6-Dimethyl-2-phenyl-nicotinonitrile Derivatives as PIM-1 Kinase Inhibitors

Executive Summary & Biological Context

The Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM-1) is a constitutively active serine/threonine kinase regulated primarily by the JAK/STAT pathway.[1] It is a critical node in survival signaling, preventing apoptosis and promoting cell cycle progression in hematological malignancies (AML) and solid tumors (prostate, breast).

This compound represents a privileged scaffold in the design of ATP-competitive PIM-1 inhibitors. The nicotinonitrile (3-cyano-pyridine) core functions as a hinge-binding motif, while the 4,6-dimethyl and 2-phenyl substitutions exploit the hydrophobic pockets (regions I and II) within the ATP-binding site.

This application note provides a validated workflow for evaluating this scaffold, moving from biochemical potency (ADP-Glo™) to cellular target engagement (Phospho-Bad Ser112).

Mechanism of Action & Signaling Pathway

PIM-1 exerts its oncogenic effects by phosphorylating substrates that inhibit apoptosis (Bad) and promote protein translation (4E-BP1). Unlike many kinases, PIM-1 lacks a regulatory domain and is constitutively active once expressed; therefore, inhibition must occur directly at the ATP-binding cleft.

Structural Basis of Inhibition

-

Hinge Region: The nitrile (-CN) group at position 3 often forms a hydrogen bond with the backbone amide of Glu121 or interacts with the gatekeeper residue.

-

Hydrophobic Fit: The 2-phenyl ring occupies the hydrophobic pocket adjacent to the hinge, while the 4,6-dimethyl groups provide steric bulk that selects for the unique ATP-binding pocket shape of PIM kinases (which differs from typical kinases like CDK2).

Pathway Visualization

Figure 1: PIM-1 Signaling Cascade. The nicotinonitrile inhibitor blocks the phosphorylation of Bad and c-Myc, thereby restoring apoptotic pathways.

Chemical Preparation & Handling

Compound: this compound (and derivatives) Molecular Weight: ~222.29 g/mol (Core Scaffold)

-

Solubility: Highly lipophilic. Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. Poor aqueous solubility.

-

Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid freeze-thaw cycles).

Stock Solution Protocol:

-

Weigh 2.22 mg of compound.

-

Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM Master Stock .

-

Vortex for 1 minute and visually inspect for clarity.

-

Aliquot into 50 µL volumes to prevent hydration of DMSO.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant PIM-1. Methodology: The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by measuring the ADP generated during the reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive workflow.

Reagents Required

-

Enzyme: Recombinant Human PIM-1 (SignalChem or Promega).

-

Substrate: S6K substrate peptide (KRRRLASLR).

-

ATP: Ultra-pure ATP (10 mM).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Experimental Workflow

Figure 2: ADP-Glo™ Assay Stages. Step 1 generates ADP; Step 2 removes unreacted ATP; Step 3 converts ADP to light.

Step-by-Step Procedure

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting at 100 µM).

-

Dilute 1:25 into 1X Kinase Buffer to yield a 4X working solution (4% DMSO).

-

-

Reaction Setup (384-well plate, 10 µL volume):

-

2.5 µL Compound (4X).

-

2.5 µL PIM-1 Enzyme (approx. 2 ng/well). Incubate 10 min at RT.

-

5.0 µL Substrate/ATP Mix (20 µM S6K peptide / 50 µM ATP).

-

-

Incubation: Seal plate and incubate at Room Temperature (25°C) for 60 minutes.

-

ADP-Glo Reaction:

-

Detection: Measure Luminescence (RLU) on a multimode plate reader (e.g., GloMax or EnVision).

Data Analysis

-

Normalization: Calculate % Inhibition =

. -

Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (Sigmoidal 4-parameter logistic) to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits PIM-1 inside a relevant biological system. Biomarker: Phospho-Bad (Ser112) .[5][6][7] PIM-1 phosphorylates Bad at Ser112; inhibition should result in a dose-dependent decrease in this band.

Cell Lines

-

K562 (Leukemia) or PC-3 (Prostate Cancer) – both express high levels of PIM-1.

Step-by-Step Procedure

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere/recover for 24 hours. -

Treatment:

-

Treat cells with the Nicotinonitrile inhibitor at concentrations of 0, 0.1, 1.0, and 10 µM for 6 hours .

-

Control: Treat one well with Staurosporine (1 µM) as a positive control for general kinase inhibition.

-

-

Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: PIM-1 substrates dephosphorylate rapidly).

-

-

Western Blotting:

-

Load 30 µg protein per lane on a 4-12% Bis-Tris Gel.

-

Transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-Phospho-Bad (Ser112) [Cell Signaling #9291] (1:1000).

-

Anti-Total Bad (1:1000).

-

Anti-GAPDH (Loading Control).

-

-

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

Expected Results

-

Vehicle (DMSO): Strong band for p-Bad (Ser112).

-

Inhibitor (1-10 µM): Significant reduction or disappearance of the p-Bad band.

-

Total Bad: Band intensity should remain constant, proving the effect is on phosphorylation, not protein degradation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (ADP-Glo) | Incomplete ATP depletion | Extend ADP-Glo Reagent incubation to 60 min; ensure ATP concentration does not exceed 1 mM. |

| Low Signal (ADP-Glo) | Enzyme degradation | Keep PIM-1 on ice; do not vortex vigorously. Verify ATP concentration is near |

| No Cellular Effect | Poor permeability | The 3-cyano group is polar. If permeability is low, consider ester prodrugs or checking lipophilicity (LogP). |

| Variable Western Bands | Phosphatase activity | Ensure lysis buffer contains NaF and Sodium Orthovanadate. Keep lysates on ice at all times. |

References

-

PIM-1 Structure & Function

- Title: PIM1 Kinase Enzyme System Applic

-

Source: Promega Corporation.[2]

-

Nicotinonitrile Inhibitor Chemistry

-

Cellular Assay (p-Bad)

-

Assay Methodology

Sources

- 1. PIM1 Kinase Enzyme System [promega.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. PIM1 Kinase Enzyme System Application Note [promega.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. abwizbio.com [abwizbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

Precision Cytotoxicity Profiling of Nicotinonitrile Derivatives in MCF-7 Breast Cancer Cells

From High-Throughput Screening to Mechanistic Elucidation

Executive Summary & Scientific Rationale

Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting hormone-dependent breast cancer (MCF-7). The cyano group at the C-3 position acts as a critical hydrogen bond acceptor, often enhancing binding affinity to key oncogenic kinases such as EGFR , VEGFR-2 , and Topoisomerase II [1, 2].

While high-throughput screening (HTS) identifies "hits," the translational failure rate remains high due to poor assay design that fails to account for the specific physicochemical properties of these derivatives (e.g., lipophilicity). This guide provides a rigorous, field-validated workflow for screening nicotinonitrile derivatives against MCF-7 cells, moving beyond simple IC50 generation to mechanistic validation via cell cycle analysis and apoptosis detection.

Chemical Handling & Solubilization (Critical Step)

Nicotinonitrile derivatives are frequently hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false negatives (compound unavailable to cells) or false positives (crystals lysing cells mechanically).

Protocol: Stock Preparation

-

Primary Stock: Dissolve the derivative in 100% DMSO to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

-

Working Solutions:

-

Dilute the stock into culture media immediately before use.

-

Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) . Higher levels induce DMSO-cytotoxicity in MCF-7 cells, skewing data [3].

-

Example: To achieve 100 µM treatment, dilute 1:100 (10 µL stock in 990 µL media). This gives 1% DMSO (too high). Correct approach: Intermediate dilution step to ensure final DMSO is <0.5%.

-

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to mechanistic hit validation.

Caption: Integrated workflow for cytotoxicity screening and hit validation of nicotinonitrile derivatives.

Core Protocol: MTT Cytotoxicity Assay

The MTT assay is the gold standard for this class of compounds. It relies on mitochondrial succinate dehydrogenase to convert yellow MTT tetrazolium into purple formazan crystals.

Materials

-

Cell Line: MCF-7 (ATCC® HTB-22™).

-

Media: DMEM supplemented with 10% FBS, 1% Pen/Strep, and 0.01 mg/mL bovine insulin (Critical for MCF-7 proliferation).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Methodology

Day 1: Seeding

-

Harvest MCF-7 cells using Trypsin-EDTA.[1]

-

Count cells using Trypan Blue exclusion. Viability must be >95%.

-

Seed 5,000 cells/well in a 96-well plate (100 µL volume).

-

Expert Tip: Use 5,000 cells for 72h assays or 10,000 cells for 24h assays to prevent over-confluence in control wells, which induces contact inhibition and false drug resistance [4].

-

-

Incubate for 24 hours to allow attachment.

Day 2: Treatment

-

Remove old media carefully (do not disturb the monolayer).[1]

-

Add 100 µL of fresh media containing the nicotinonitrile derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Controls:

-

Negative Control: Media + 0.5% DMSO (Vehicle).

-

Positive Control: Doxorubicin (Standard IC50 ~0.5–1.0 µM in MCF-7).

-

Blank: Media only (no cells).

-

-

Incubate for 48 to 72 hours .

Day 4/5: Readout

-

Add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

-

Incubate for 3–4 hours at 37°C. Look for purple precipitate under a microscope.

-

Carefully aspirate the supernatant. Caution: Formazan crystals are loose; do not use a vacuum aspirator if unskilled. Inverting and flicking is safer for beginners.

-

Add 100 µL DMSO to dissolve crystals.

-

Shake plate for 10 minutes in the dark.

-

Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability:

IC50 Determination: Do not estimate visually. Use GraphPad Prism or SigmaPlot to fit data to a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) equation.

Mechanistic Validation: Apoptosis & Cell Cycle[3][4][5][6]

Nicotinonitrile derivatives often function by inhibiting tubulin polymerization (causing G2/M arrest) or EGFR (causing G1 arrest) [1, 5].

Protocol: Cell Cycle Analysis (Flow Cytometry)

-

Treatment: Treat MCF-7 cells (in 6-well plates) with the IC50 concentration of the derivative for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

-

50 µg/mL Propidium Iodide (PI) (DNA stain).

-

100 µg/mL RNase A (Degrades RNA to prevent PI binding to RNA).

-

-

Analysis: Incubate 30 min at 37°C. Analyze on a flow cytometer (e.g., BD FACSCalibur).

-

Interpretation: A spike in the G2/M peak suggests tubulin inhibition. A spike in Sub-G1 indicates apoptosis (DNA fragmentation).

-

Molecular Pathway Visualization

The following diagram illustrates the typical signaling cascade targeted by nicotinonitrile derivatives in MCF-7 cells, leading to apoptosis.

Caption: Proposed Mechanism of Action: Dual targeting of EGFR and Tubulin leads to mitochondrial apoptosis.

Expected Results & Troubleshooting

Benchmarking Data

| Compound Class | Typical IC50 (MCF-7) | Mechanism Note |

| Benzofuran-Nicotinonitriles | 7.0 – 15.0 µM | Often targets EGFR [1]. |

| Pyrazolo-Nicotinonitriles | 2.0 – 5.0 µM | High potency; often tubulin inhibitors [5]. |

| Thiadiazole-Derivatives | 40.0 – 60.0 µM | Lower potency; requires optimization [2]. |

| Doxorubicin (Control) | 0.5 – 1.0 µM | DNA intercalation/Topo II inhibition. |

Expert Tips for Optimization

-

"The Edge Effect": In 96-well plates, outer wells evaporate faster, concentrating the drug. Solution: Fill outer wells with PBS and use only the inner 60 wells for the assay.

-

Serum Interference: Some nicotinonitriles bind albumin in FBS, reducing free drug concentration. If IC50 is unexpectedly high, try running the assay in 1% FBS (reduced serum) for the treatment duration, provided cells tolerate it.

-

Color Interference: If the derivative itself is colored (common with conjugated nitriles), it will absorb light at 570 nm. Solution: Include a "Compound Only" control (Media + Drug, no cells) and subtract this absorbance from the test wells.

References

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. (2025). Investigates EGFR inhibition and cytotoxicity in MCF-7.[2]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. (2022).[3][4] Details IC50 values against MCF-7 and MDA-MB-231.

-

MTT assay protocol. Abcam. Standard operating procedures for metabolic activity assays.

-

Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines. PubMed. (2011).[5] Discusses differential cytotoxicity and SAR modeling.

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PMC. (2013). Validates synthesis and screening against MCF-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fluorescence Properties of 4,6-Dimethyl-2-Phenyl-Nicotinonitrile

This Application Note and Protocol guide details the fluorescence properties, synthesis, and characterization of 4,6-dimethyl-2-phenyl-nicotinonitrile (CAS: 858119-90-1), a significant donor-acceptor (D-π-A) fluorophore scaffold used in organic light-emitting diodes (OLEDs) and fluorescent sensing.[1][2]

Executive Summary

This compound (also known as 2-phenyl-4,6-dimethylpyridine-3-carbonitrile) represents a quintessential "push-pull" organic fluorophore.[1][2] Its structure features an electron-withdrawing cyanopyridine core (acceptor) coupled with an electron-rich phenyl ring (donor) at the 2-position.[1][2] This configuration facilitates Intramolecular Charge Transfer (ICT) , resulting in tunable blue fluorescence.

While often utilized as a stable intermediate for more complex "2-amino" or "2-methoxy" derivatives, the core 2-phenyl scaffold itself exhibits distinct photophysical properties valuable for blue-emitting OLED hosts , pH sensing , and fluorescence quenching studies .[1][2] This guide provides the definitive protocol for characterizing its emission behavior.[2]

Theoretical Grounding & Mechanism

Molecular Architecture

The fluorescence of this compound arises from the electronic interaction between two moieties:[2]

-

Acceptor (A): The nicotinonitrile core (pyridine ring + electron-withdrawing -CN group at position 3).[1][2]

-

Auxiliary Modulators: Methyl groups at positions 4 and 6 provide steric bulk, preventing aggregation-caused quenching (ACQ) in the solid state, and slightly increasing electron density on the pyridine ring.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the phenyl ring to the electron-deficient cyanopyridine core.[1][2] This creates a polarized excited state.[2]

-

Non-Polar Solvents (e.g., Hexane): The excited state is less stabilized, leading to higher energy (blue-shifted) emission.[1]

-

Polar Solvents (e.g., DMSO): The solvent dipole stabilizes the polarized ICT state, lowering its energy and causing a red shift (bathochromic shift) in emission.

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to fluorescence.[1]

Photophysical Properties

The following data summarizes the typical spectral characteristics of this compound.

| Property | Value / Range | Notes |

| Absorption Max ( | 280 – 320 nm | |

| Emission Max ( | 390 – 450 nm | Deep Blue to Sky Blue, solvent dependent. |

| Stokes Shift | 4,000 – 6,000 cm⁻¹ | Large shift indicates significant structural/electronic reorganization (ICT). |

| Quantum Yield ( | 0.10 – 0.60 | Highly dependent on solvent polarity and purity. |

| Solubility | DCM, DMSO, MeCN, EtOH | Poor solubility in water; requires organic co-solvent. |

Experimental Protocols

Materials & Preparation

-

Compound: this compound (CAS: 858119-90-1).[1][2][5][6][7][8][9][10][11]

-

Solvents: Spectroscopic grade Cyclohexane (Non-polar), Dichloromethane (DCM, Medium), and Dimethylsulfoxide (DMSO, Polar).

-

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) for quantum yield determination.

Protocol A: Solvatochromic Shift Measurement

This experiment validates the ICT mechanism.

-

Stock Solution: Prepare a

M stock solution in DCM. -

Working Solutions: Aliquot stock into 5 vials. Evaporate DCM under nitrogen. Re-dissolve residue in 3 mL of:

-

Measurement:

-

Analysis: Plot

(wavenumbers) vs. Lippert-Mataga polarity parameter (

Protocol B: Quantum Yield ( ) Determination

Use the comparative method with Quinine Sulfate (QS).[1]

-

Preparation: Prepare solutions of the sample (in EtOH) and QS (in 0.1 M H₂SO₄) at 5 different concentrations.

-

Absorbance Check: Ensure Absorbance at excitation wavelength (e.g., 310 nm) is between 0.01 and 0.10 for all samples.

-

Fluorescence Scan: Integrate the total fluorescence intensity (

) for each sample. -

Calculation: Plot Integrated Intensity (

) vs. Absorbance (

Synthesis & Purity Verification

For researchers synthesizing the compound in-house (e.g., for derivative creation), the following multicomponent reaction is standard.

Reaction Scheme:

Purity Check (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV lamp (254 nm). The spot should be distinct and blue-fluorescent under 365 nm UV.[1][2]

Applications in Drug Development & Sensing

-

Fluorescent Tagging: The nitrile group (-CN) can be hydrolyzed to an acid or reduced to an amine, allowing conjugation to biomolecules while retaining the fluorescent core.

-

Viscosity Sensors: Due to the phenyl ring's ability to rotate, the fluorescence lifetime is often sensitive to viscosity (molecular rotor effect). In high-viscosity environments (e.g., cell membranes), non-radiative decay is suppressed, increasing fluorescence.

-

OLED Hosts: The high triplet energy of the nicotinonitrile core makes it a suitable host material for phosphorescent dopants in blue/white OLEDs.[2]

Figure 2: Workflow for validating the compound for bio-sensing or optoelectronic applications.

References

-

Synthesis and Photophysical Investigations of Nicotinonitriles: Detailed study on the solvatochromism and synthesis of 2-amino-4,6-diphenylnicotinonitriles, providing the baseline methodology for nicotinonitrile characterization. Source:[1][2]

-

Nicotinonitrile Derivatives as OLED Emitters: Investigation into the electron-accepting properties of the nicotinonitrile core and its application in Thermally Activated Delayed Fluorescence (TADF). Source:[1][2]

-

Commercial Availability & CAS Data: Chemical registry data confirming the specific structure of this compound (CAS 858119-90-1). Source:[1]

-

General Synthesis of 2-Substituted Nicotinonitriles: Methodology for multicomponent synthesis of pyridine-3-carbonitriles. Source:

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. 94211-96-8|2-Methyl-4,6-diphenylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

- 4. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 5. 6623-21-8|4,6-Dimethylnicotinonitrile|BLD Pharm [bldpharm.com]

- 6. 1349719-16-9|2-(4-(Hydroxymethyl)phenyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 7. 氰或腈砌块|Cyanide or nitrile blocks-范德生物科技公司 [bio-fount.com]

- 8. guidechem.com [guidechem.com]

- 9. 858119-90-1 this compound AKSci 4022DN [aksci.com]

- 10. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. iris.unica.it [iris.unica.it]

- 13. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of 2-Amino-4,6-Diphenylnicotinonitrile via Chalcone Cyclization

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 2-amino-4,6-diaryl-nicotinonitriles (often referred to in shorthand as phenyl-nicotinonitriles) via the cyclocondensation of chalcones.

-unsaturated ketones (Chalcones)Executive Summary & Scientific Rationale

The synthesis of substituted nicotinonitriles (3-cyanopyridines) is a critical workflow in medicinal chemistry due to the scaffold's prevalence in bioactive agents, including adenosine receptor antagonists, anti-tubercular drugs, and potential anticancer agents [1, 2].

While the user request specifies "2-phenyl-nicotinonitrile," it is chemically imperative to clarify the regiochemistry of chalcone cyclization. The standard reaction of a 1,3-diphenyl-2-propen-1-one (chalcone) with malononitrile and a nitrogen source yields 2-amino-4,6-diphenylnicotinonitrile . The phenyl groups from the chalcone backbone naturally populate positions 4 and 6 of the pyridine ring, while the 2-position is aminated during the cyclization event.

This protocol details the One-Pot Multicomponent Reaction (MCR) using ammonium acetate as the nitrogen source. This method is preferred over multi-step routes for its atom economy, operational simplicity, and high yields.

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

-

Michael Addition: Malononitrile attacks the

-carbon of the chalcone.[1] -

Knoevenagel-type Condensation: The ketone carbonyl condenses with ammonia (from ammonium acetate) to form an imine.

-

Cyclization: Intramolecular nucleophilic attack closes the ring.

-

Aromatization: Oxidative dehydrogenation (often spontaneous or air-mediated) yields the final pyridine core.

Reaction Pathway & Mechanism

The following logic map details the molecular transformation and critical intermediates.

Experimental Protocol

Materials & Reagents

| Reagent | Equivalence | Role | Purity Grade |

| Chalcone (1,3-diphenylprop-2-en-1-one) | 1.0 eq | Scaffold Precursor | >98% |

| Malononitrile | 1.1 eq | C2-C3 Fragment Source | Synthesis Grade |

| Ammonium Acetate | 8.0 eq | Nitrogen Source | ACS Reagent |

| Ethanol (Absolute) | Solvent | Reaction Medium | >99.5% |

| Sodium Hydroxide (Optional) | Cat. (0.1 eq) | Base Catalyst | Pellets |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Weigh 10 mmol of the substituted chalcone (e.g., 2.08 g if using unsubstituted 1,3-diphenyl-2-propen-1-one) into a 100 mL round-bottom flask (RBF).

-

Add 11 mmol (0.73 g) of malononitrile.

-

Add 80 mmol (6.16 g) of ammonium acetate.

-

Note: A large excess of ammonium acetate is crucial to drive the equilibrium toward the imine intermediate and prevent polymerization of the malononitrile.

-

-

Dissolve the mixture in 25–30 mL of absolute ethanol .

-

(Optional) For unreactive chalcones (electron-rich rings), add a catalytic amount of NaOH or piperidine (3-4 drops) to accelerate the Michael addition.

Phase 2: Thermal Cyclization 6. Equip the RBF with a magnetic stir bar and a reflux condenser. 7. Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring. 8. Maintain reflux for 6–10 hours .

- Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The chalcone spot (high R_f) should disappear, and a highly fluorescent spot (the pyridine product) should appear.

Phase 3: Workup & Purification 9. Cool the reaction mixture to room temperature. 10. Pour the mixture onto 100 g of crushed ice with stirring. This precipitates the hydrophobic pyridine product and removes excess ammonium acetate (water-soluble). 11. Stir for 15 minutes until the precipitate aggregates. 12. Filter the solid under vacuum using a Buchner funnel. 13. Wash the filter cake with cold water (3 x 20 mL) and then cold ethanol (1 x 10 mL) . 14. Recrystallization: Dissolve the crude solid in hot Ethanol or DMF/Ethanol (1:1) mixture. Allow to cool slowly to yield pure crystals.

Expected Results & Data

The resulting product is typically a yellow to orange crystalline solid.

| Parameter | Specification |

| Physical State | Yellow crystalline powder |

| Yield | 75% – 92% (Substituent dependent) |

| Melting Point | 228–230 °C (for unsubstituted 4,6-diphenyl analog) |

| IR Spectroscopy | 3450, 3320 cm⁻¹ (NH₂ stretch)2210 cm⁻¹ (C≡N stretch, sharp)1580 cm⁻¹ (C=N Pyridine ring) |

| ¹H NMR (DMSO-d₆) |

Critical Troubleshooting & Optimization

Issue: "Oiling Out" Upon Pouring into Ice

-

Cause: The product is not crystallizing due to residual solvent or impurities.

-

Solution: Scratch the side of the beaker with a glass rod to induce nucleation. If oil persists, extract with ethyl acetate, dry over MgSO₄, and evaporate. Recrystallize the residue from ethanol.

Issue: Low Yield with Electron-Donating Groups (EDGs)

-

Cause: Chalcones with strong EDGs (e.g., 4-methoxy) are less electrophilic, slowing the Michael addition.

-

Solution: Increase reflux time to 12-16 hours or switch to a higher boiling solvent like n-butanol or DMF . The addition of a Lewis acid catalyst (e.g., ZnCl₂) can also activate the carbonyl.

Issue: Product is the Dihydropyridine (Intermediate)

-

Cause: Incomplete oxidation/aromatization.

-

Solution: This is common in "green" protocols lacking an oxidant. If the NMR shows a doublet for the C4 proton (indicating sp3 character), treat the crude product with a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply stir in acetic acid open to the air overnight.

References

-

Synthesis and Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles. National Institutes of Health (PMC). Available at: [Link]

-

One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitriles Using Activated Fuller's Earth. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Novel Cyanopyridine Derivatives via Chalcones. Sphinx Knowledge House. Available at: [Link]

-

Multicomponent reaction of chalcones, malononitrile and DMF. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4,6-dimethyl-2-phenyl-nicotinonitrile synthesis

Technical Support Center: Optimization of 4,6-Dimethyl-2-Phenyl-Nicotinonitrile Synthesis

User Guide & Troubleshooting Portal